BenchChemオンラインストアへようこそ!

2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cardiotonic Drug Discovery Positive Inotropic Agents Congestive Heart Failure

2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a minimally functionalized tetrahydrocarbazole scaffold featuring a free primary amine at C-3 and unprotected N-9 position—enabling divergent synthesis via reductive amination, acylation, sulfonylation, and N-functionalization. Unlike pre-functionalized clinical derivatives (ondansetron, frovatriptan), this compound provides a clean SAR baseline for developing 5-HT6 receptor antagonists (Ki low nM), cardiotonic agents, and Pma1 H+-ATPase-targeting antifungals. Ideal for medicinal chemistry libraries requiring validated pharmacophore topology.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 61894-99-3
Cat. No. B112847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-tetrahydro-1H-carbazol-3-amine
CAS61894-99-3
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C3=CC=CC=C3N2
InChIInChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2
InChIKeyUFRCIKMHUAOIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,9-Tetrahydro-1H-carbazol-3-amine (CAS 61894-99-3): A Privileged Tetrahydrocarbazole Scaffold for CNS and Cardiotonic Drug Discovery


2,3,4,9-Tetrahydro-1H-carbazol-3-amine (CAS 61894-99-3) is a primary amine derivative of the tetrahydrocarbazole (THCz) scaffold, a privileged tricyclic indole-based pharmacophore widely validated in clinically approved drugs including ondansetron, frovatriptan, and ramatroban [1]. With molecular formula C12H14N2 and molecular weight 186.25 g/mol, this compound features a free 3-amino group on the partially saturated carbazole core, providing a versatile synthetic handle for further derivatization [2]. Its utility spans multiple therapeutic areas—including CNS disorders, cardiotonic applications, and antiemetic drug development—making it a critical building block for medicinal chemistry programs seeking structural novelty within a validated pharmacophore framework .

Why Generic Tetrahydrocarbazole Intermediates Cannot Replace 2,3,4,9-Tetrahydro-1H-carbazol-3-amine in Structure-Focused Drug Discovery


Substitution of 2,3,4,9-tetrahydro-1H-carbazol-3-amine with alternative tetrahydrocarbazole intermediates fails due to the critical functional role of the unsubstituted 3-amino group and the free N-9 position. While clinically approved THCz derivatives such as ondansetron (3-aminomethyl substitution with imidazole) and frovatriptan (6-carboxamide substitution) possess distinct pharmacophores that dictate their receptor selectivity profiles, the unsubstituted 3-amino-1,2,3,4-tetrahydrocarbazole core represents a unique, minimally functionalized entry point for divergent synthesis [1]. The presence of a free primary amine at C-3 enables reductive amination, acylation, sulfonylation, and alkylation pathways that are inaccessible with methylated or hydroxylated analogs, while the unprotected N-9 position permits sulfonylation to generate 5-HT6 receptor antagonists with Ki values in the low nanomolar range [2]. Cross-target SAR analyses confirm that substitution patterns at C-3, N-9, and C-6 on the THCz scaffold produce distinct, non-interchangeable pharmacological profiles—thus generic substitution with alternative carbazole derivatives without matching functional group topology will yield unpredictable and non-equivalent biological outcomes [1].

Quantitative Differentiation Evidence: 2,3,4,9-Tetrahydro-1H-carbazol-3-amine Versus Comparator Compounds


Hydroxylated Derivatives Demonstrate Positive Inotropic Activity Unavailable from Non-Hydroxylated Parent Compound

In a direct head-to-head pharmacological comparison within the same patent disclosure, 3-amino-7-hydroxy-1,2,3,4-tetrahydrocarbazole—a hydroxylated derivative of the target compound—produced a positive inotropic effect in a canine model of congestive heart failure at doses of 0.1–1.0 mg/kg i.v., whereas the non-hydroxylated parent 2,3,4,9-tetrahydro-1H-carbazol-3-amine did not exhibit cardiotonic activity under identical assay conditions [1]. The hydroxylated derivative 3-amino-6,7-dihydroxy-1,2,3,4-tetrahydrocarbazole further demonstrated enhanced potency and duration of action, with the 7-hydroxy substitution being specifically required for positive inotropic activity [1].

Cardiotonic Drug Discovery Positive Inotropic Agents Congestive Heart Failure

9-Sulfonyl-N,N-Dimethyl Derivatives Achieve Sub-Micromolar 5-HT6 Receptor Antagonism with Demonstrated Brain Penetration

A series of N,N-dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines, synthesized from 2,3,4,9-tetrahydro-1H-carbazol-3-amine as the core building block, demonstrated potent 5-HT6 receptor antagonism. The racemic lead compound 15e exhibited high 5-HT6 receptor binding affinity with desirable pharmacokinetic properties and adequate brain penetration, confirmed by activity in animal models of cognition [1]. In contrast, the parent 2,3,4,9-tetrahydro-1H-carbazol-3-amine (lacking both N,N-dimethyl and N-9 sulfonyl modifications) shows no significant 5-HT6 receptor activity—the functionalization is essential for target engagement [1].

5-HT6 Receptor Antagonists CNS Drug Discovery Cognitive Disorders

Tetrahydrocarbazole Scaffold Enables P-Type ATPase Inhibition with Broad-Spectrum Antifungal Activity Not Observed in Carbazole Analogs

Tetrahydrocarbazoles were identified as a novel class of potent P-type ATPase inhibitors with antifungal activity, inhibiting ATP hydrolysis of the fungal H+-ATPase (Pma1) and depolarizing the fungal plasma membrane [1]. This mechanism of action—targeting fungal Pma1—is distinct from clinically used azole antifungals (which inhibit lanosterol 14α-demethylase) and polyenes (which bind ergosterol), representing a different molecular target within the same therapeutic area [1]. Compounds containing the tetrahydrocarbazole core exhibited broad-spectrum antifungal activity, whereas fully aromatic carbazole analogs lacking the saturated ring did not demonstrate comparable Pma1 inhibition [1].

Antifungal Drug Discovery P-Type ATPase Inhibitors Fungal H+-ATPase

Free 3-Amino Group Enables Divergent Synthesis Across Multiple Therapeutic Targets Unavailable from N-Methylated or 9-Substituted Analogs

Cross-target SAR analysis of the tetrahydrocarbazole scaffold reveals that the free 3-amino group and unprotected N-9 position of 2,3,4,9-tetrahydro-1H-carbazol-3-amine enable synthetic divergence across multiple therapeutic targets, whereas pre-functionalized analogs constrain synthetic options [1]. Clinically approved THCz derivatives such as ondansetron (N-9 methyl, 3-imidazolylmethyl substitution) and ramatroban (N-9 alkyl sulfonamide, 6-carboxylic acid) are optimized for specific receptors (5-HT3 and TP receptor, respectively) and cannot be repurposed as intermediates for alternative targets [1]. In contrast, the unsubstituted 3-amino scaffold has been used to generate derivatives with activity against bacterial sliding clamp, BTK, HDAC, AMPK, and other targets—a synthetic versatility inaccessible from ondansetron or ramatroban [1].

Divergent Synthesis Medicinal Chemistry Building Block Privileged Scaffold

3-Dimethylamino Derivatives Demonstrate CNS Activity with Tunable Imipramine-like or Chlorpromazine-like Profiles

3-Dimethylamino-1,2,3,4-tetrahydrocarbazole, a derivative of the target compound, prevented amphetamine-induced stereotyped behavior in rats and prevented reserpine-induced ptosis in mice—behavioral assays predictive of antipsychotic and antidepressant activity, respectively [1]. Notably, further SAR studies demonstrated that varying substituents and their positions on the tetrahydrocarbazole scaffold could yield either imipramine-like (antidepressant) or chlorpromazine-like (antipsychotic) pharmacological profiles, a tunability not observed with the parent unsubstituted compound or with structurally distinct tryptamine analogs [1].

CNS Agents Antipsychotic Drug Discovery Antidepressant Pharmacology

Tetrahydrocarbazole Core Enables 5-HT1-like Agonist Activity Relevant to Migraine Therapy Distinct from 5-HT3 Antagonist Ondansetron

Certain tetrahydrocarbazole derivatives have been identified as agonists and partial agonists at 5-HT1-like receptors, a pharmacological profile relevant to the treatment of migraine and disorders characterized by excessive vasodilatation [1]. This 5-HT1-like agonist activity is mechanistically distinct from the 5-HT3 receptor antagonism of ondansetron and related tetrahydrocarbazolone derivatives [1]. Frovatriptan, a clinically approved tetrahydrocarbazole-based 5-HT1B/1D agonist for migraine, validates this therapeutic direction and confirms that the THCz scaffold can be optimized for 5-HT1 agonism rather than 5-HT3 antagonism through appropriate functional group placement [2].

Migraine Therapeutics 5-HT1 Receptor Agonists Vascular Pharmacology

Primary Research and Industrial Application Scenarios for 2,3,4,9-Tetrahydro-1H-carbazol-3-amine


Medicinal Chemistry: Divergent Synthesis Platform for Multi-Target Tetrahydrocarbazole Libraries

Use 2,3,4,9-tetrahydro-1H-carbazol-3-amine as a central building block for generating diverse tetrahydrocarbazole libraries targeting 5-HT6 receptors, 5-HT1-like receptors, P-type ATPases, or acetylcholinesterase. The free 3-amino group enables reductive amination, acylation, and sulfonylation, while the unprotected N-9 position permits N-functionalization—a synthetic versatility validated by cross-target SAR analyses showing successful derivatization across multiple therapeutic targets [1]. This compound is the preferred starting material over pre-functionalized clinical drugs (ondansetron, ramatroban, frovatriptan) which lack free functional handles for divergent synthesis [1].

Cardiotonic Drug Discovery: Synthesis of Hydroxylated Tetrahydrocarbazole Positive Inotropic Agents

Employ 2,3,4,9-tetrahydro-1H-carbazol-3-amine as a precursor for synthesizing 7-hydroxy and 6,7-dihydroxy tetrahydrocarbazole derivatives with positive inotropic activity for congestive heart failure research. The parent compound lacks cardiotonic activity, providing a clean baseline for SAR studies, while 3-amino-7-hydroxy-1,2,3,4-tetrahydrocarbazole demonstrates active positive inotropic effects in canine heart failure models at 0.1–1.0 mg/kg i.v. [1]. This hydroxylation-dependent activity profile enables systematic investigation of cardiac contractility enhancement without confounding basal pharmacological effects.

Antifungal Research: P-Type ATPase Inhibitor Development with Novel Mechanism of Action

Utilize tetrahydrocarbazole derivatives derived from this scaffold for developing antifungal agents targeting fungal Pma1 H+-ATPase—a mechanism orthogonal to azole and polyene antifungals [1]. The partially saturated tetrahydrocarbazole ring system is essential for Pma1 inhibitory activity, as fully aromatic carbazole analogs do not exhibit comparable enzyme inhibition [1]. This scaffold provides a starting point for broad-spectrum antifungal discovery programs aiming to circumvent existing clinical resistance mechanisms to current antifungal classes.

CNS Drug Discovery: 5-HT6 Receptor Antagonist Development for Cognitive Disorders

Use 2,3,4,9-tetrahydro-1H-carbazol-3-amine for synthesizing N,N-dimethyl-9-arylsulfonyl tetrahydrocarbazole derivatives as 5-HT6 receptor antagonists with demonstrated brain penetration and procognitive activity in animal models [1]. The racemic lead compound 15e from this series exhibits desirable pharmacokinetic properties and adequate brain exposure for CNS applications [1]. This application leverages the established role of 5-HT6 antagonism in cognitive enhancement for Alzheimer's disease and schizophrenia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,9-tetrahydro-1H-carbazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.